molecular formula C9H9N3O4 B13004840 3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid

3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid

Cat. No.: B13004840
M. Wt: 223.19 g/mol
InChI Key: FTLWQKQBUOKRAI-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid is a compound that features a fused heterocyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its significant biological activities, particularly in medicinal chemistry. The unique structure of this compound makes it a valuable target for various scientific research applications, including drug development and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a pyrrole derivative, followed by the formation of a triazine ring through cyclization reactions. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that allow for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The industrial processes are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound. Substitution reactions can result in a wide variety of substituted derivatives, depending on the reagents used .

Scientific Research Applications

3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the pyrrolo[2,1-f][1,2,4]triazine family, such as:

    Avapritinib: A kinase inhibitor used in cancer therapy.

    Remdesivir: An antiviral drug used in the treatment of COVID-19.

    Brivanib Alaninate: An antitumorigenic drug

Uniqueness

What sets 3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid apart is its specific structure, which allows for unique interactions with molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

3-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)propanoic acid

InChI

InChI=1S/C9H9N3O4/c13-7(14)3-5-11-8(15)6-2-1-4-12(6)10-9(11)16/h1-2,4H,3,5H2,(H,10,16)(H,13,14)

InChI Key

FTLWQKQBUOKRAI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)N(C(=O)N2)CCC(=O)O

Origin of Product

United States

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